2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate
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Overview
Description
2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate is a chemical compound with the molecular formula C16H18N2O5S and a molecular weight of 350.39 g/mol . It is known for its unique structure, which includes a thiazole ring and an ester functional group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate typically involves the reaction of 4-phenyl-2-thiazolylamine with 2-(2-methoxyethoxy)ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate involves its interaction with specific molecular targets. The thiazole ring and ester functional group play crucial roles in its activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)ethyl 2-oxo-2-phenylacetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 2-oxo-4-phenylbutyrate: Contains a similar oxo group and phenyl ring but differs in the ester moiety.
Uniqueness
2-(2-Methoxyethoxy)ethyl oxo((4-phenyl-2-thiazolyl)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
81529-71-7 |
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Molecular Formula |
C16H18N2O5S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C16H18N2O5S/c1-21-7-8-22-9-10-23-15(20)14(19)18-16-17-13(11-24-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,18,19) |
InChI Key |
WWCOCLGHUGETIT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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